molecular formula C13H18O2 B1583276 Amyl phenylacetate CAS No. 5137-52-0

Amyl phenylacetate

Cat. No.: B1583276
CAS No.: 5137-52-0
M. Wt: 206.28 g/mol
InChI Key: LRVLBFSVAFUOGO-UHFFFAOYSA-N
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Description

Amyl phenylacetate (pentyl phenylacetate) is an aromatic ester derived from phenylacetic acid and amyl alcohol. Phenylacetate derivatives are notable for their diverse applications, including cancer therapy, antifungal activity, and flavor/fragrance enhancement . This compound likely shares physicochemical properties with these analogs, such as lipophilicity, which influences its bioavailability and industrial utility.

Properties

IUPAC Name

pentyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVLBFSVAFUOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063714
Record name Benzeneacetic acid, pentyl ester
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

266.00 to 269.00 °C. @ 760.00 mm Hg
Record name Amyl phenylacetate
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CAS No.

5137-52-0
Record name Pentyl benzeneacetate
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Record name Pentyl phenylacetate
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Record name Amyl phenylacetate
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Record name Benzeneacetic acid, pentyl ester
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Record name Pentyl phenylacetate
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Record name PENTYL PHENYLACETATE
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Record name Amyl phenylacetate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acid Chloride Method

Method Overview:
Phenylacetic acid is first converted to its acid chloride (phenylacetyl chloride) using thionyl chloride or oxalyl chloride. The acid chloride then reacts with amyl alcohol in the presence of a base (e.g., pyridine) to form this compound.

Reaction Steps:

  • $$\text{Phenylacetic acid} + \text{SOCl}2 \rightarrow \text{Phenylacetyl chloride} + \text{SO}2 + \text{HCl}$$
  • $$\text{Phenylacetyl chloride} + \text{Amyl alcohol} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl}$$

Yield:
Yields are typically high (80–95%) due to the reactivity of acid chlorides.

Advantages:

  • High efficiency and yield.
  • Mild conditions for esterification step.

Limitations:

  • Requires handling of reactive and potentially hazardous reagents (acid chlorides, thionyl chloride).
  • Generation of corrosive byproducts (HCl, SO₂).
Parameter Typical Value
Acid chloride formation SOCl₂, reflux
Esterification base Pyridine
Reaction temperature 0–25 °C
Isolated yield 80–95%

Catalytic Esterification with Ionic Liquids

Method Overview:
Recent research has demonstrated the use of pyridine propyl sulfonic acid ionic liquid as a catalyst for the esterification of phenols and acids, offering a more sustainable and efficient approach.

Procedure Example:

  • Mix phenylacetic acid and amyl alcohol (1:1.1 molar ratio).
  • Add 1 mL pyridine propyl sulfonic acid ionic liquid per 1.05 mol of reactants.
  • Heat at 120–130 °C under reflux for 2–6 hours.
  • Distill to collect this compound.

Yields:
Yields increase with longer reaction times:

  • 2 h: ~40%
  • 4 h: ~69%
  • 6 h: ~88%

Advantages:

  • No need for traditional mineral acid catalysts.
  • Potential for "zero release" and improved atom economy.
  • Lower equipment corrosion and safer operation.

Limitations:

  • Availability and cost of ionic liquids.
  • Optimization required for different substrate combinations.
Time (hours) Yield (%)
2 39.9
4 68.8
6 88.1

Carbonylation and Alkoxycarbonylation Methods

Method Overview:
Advanced catalytic methods employ transition metal catalysts (notably palladium) to convert benzyl derivatives to alkyl arylacetates via carbonylation in the presence of alcohols.

Key Features:

  • Benzyl acetate or benzyl halides are carbonylated with carbon monoxide and amyl alcohol under palladium catalysis.
  • No halogen or base additives required.
  • Reactions proceed at moderate to high temperatures (100–130 °C), often at atmospheric or low CO pressure.

Advantages:

  • High selectivity and yield.
  • Avoids use of corrosive or toxic reagents.
  • Suitable for industrial-scale, sustainable synthesis.

Limitations:

  • Requires access to transition metal catalysts and CO gas.
  • Catalyst recovery and cost considerations.

| Catalyst system | Pd(OAc)₂/DPPF |
| Temperature | 130 °C |
| CO pressure | 1–20 bar |
| Reaction time | 6–18 h |
| Yield | Up to 95% |

Comparative Summary Table

Method Yield (%) Key Reagents/Catalysts Advantages Limitations
Direct Fischer esterification 70–85 H₂SO₄, heat Simple, accessible Water removal required
Acid chloride method 80–95 SOCl₂, pyridine High yield, mild esterification Hazardous reagents, byproducts
Ionic liquid-catalyzed esterification 40–88 Pyridine propyl sulfonic acid IL Sustainable, low corrosion IL cost/availability
Palladium-catalyzed carbonylation Up to 95 Pd catalyst, CO High yield, selective, green Catalyst cost, CO handling
Grignard-based (for methyl/ethyl esters) 85–99 Mg, alkyl carbonate Avoids cyanide, high purity Not typical for amyl esters

Chemical Reactions Analysis

Types of Reactions

Amyl phenylacetate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, pentyl phenylacetate can be hydrolyzed back into phenylacetic acid and pentanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

Scientific Research Applications

Chemistry

Amyl phenylacetate serves as a model compound in studies of esterification and hydrolysis reactions. Its unique structure allows researchers to investigate the kinetics and mechanisms of these reactions under various conditions.

Biology

Research has explored the biological effects of this compound due to its aromatic properties. Studies suggest that it may influence olfactory receptors, contributing to its use in sensory research. Additionally, compounds with similar structures have been investigated for their roles in microbial interactions, particularly in the context of human health .

Medicine

The potential medicinal applications of this compound are being explored, particularly in drug delivery systems. Its ability to form esters with pharmacologically active compounds positions it as a candidate for enhancing bioavailability and targeted delivery of drugs.

Industry

In the fragrance and flavor industries, this compound is valued for its pleasant aroma. It is commonly used in perfumes, food flavorings, and other consumer products due to its fruity scent profile . The compound's stability and compatibility with various formulations make it a preferred choice among manufacturers.

Case Study 1: Sensory Evaluation

A study conducted on the sensory properties of this compound demonstrated its effectiveness in enhancing consumer preference for specific fragrances. Participants reported a significant positive response to products containing this compound compared to those without it.

Case Study 2: Pharmacological Research

Research on related compounds has indicated that esters similar to this compound may possess anti-inflammatory properties. A study involving phenethylamine derivatives showed potential therapeutic effects in reducing inflammation in animal models, suggesting that this compound could have similar applications if further investigated .

Mechanism of Action

The mechanism by which pentyl phenylacetate exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond in pentyl phenylacetate can be cleaved under acidic or basic conditions, leading to the formation of phenylacetic acid and pentanol .

Comparison with Similar Compounds

Table 1: Structural Features of Phenylacetate Derivatives

Compound Ester Group Molecular Formula Key Applications
Sodium phenylacetate Sodium salt C₈H₇O₂Na Cancer therapy, urea cycle disorders
Methyl phenylacetate Methyl C₉H₁₀O₂ Antimicrobial agent, flavoring agent
Ethyl phenylacetate Ethyl C₁₀H₁₂O₂ Flavor enhancement (sweetness, umami)
Phenylbutyrate Butyl C₁₀H₁₂O₂Na Cancer therapy, urea cycle disorders (more potent than phenylacetate)
Amyl phenylacetate* Amyl C₁₃H₁₈O₂ Inferred: Fragrance, potential antimicrobial use

*Structural data inferred from analogs.

Key Insights :

  • Chain Length and Potency : Longer alkyl chains (e.g., phenylbutyrate) enhance anticancer activity by improving lipid solubility and target engagement. For example, phenylbutyrate exhibits higher PPARγ activation than phenylacetate, correlating with stronger cytostatic effects .
  • Substituent Effects : Halogenated derivatives (e.g., p-chloro-phenylacetate) show increased potency due to enhanced electronic interactions with biological targets .

Table 2: Anticancer and Antifungal Profiles

Compound Anticancer Mechanism EC₅₀ (Antifungal) Clinical Status
Sodium phenylacetate Induces differentiation, inhibits protein prenylation 10–50 µg/ml* Phase I/II trials
Phenylbutyrate PPARγ activation, histone deacetylase inhibition N/A Approved for urea cycle disorders
Methyl phenylacetate Antimicrobial (vs. P. capsici, R. solani) 0.54–4.79 mg/L Agricultural use

*Antifungal data from phenylacetic acid (free acid form) .

Key Insights :

  • Cancer Therapy : Sodium phenylacetate induces tumor differentiation by suppressing myc oncogene expression and upregulating p21<sup>Cip1</sup>, leading to G1 cell cycle arrest . Phenylbutyrate, however, shows broader epigenetic modulation via histone deacetylase inhibition .
  • Antifungal Activity : Methyl phenylacetate and phenylacetic acid exhibit efficacy against plant pathogens like Phytophthora capsici, though less potent than commercial fungicides like metalaxyl .

Pharmacokinetics and Metabolism

Table 3: Pharmacokinetic Parameters

Compound Route Km (µg/ml) Vmax (mg/kg/h) Half-life (min)
Sodium phenylacetate IV infusion 105.1 ± 44.5 24.1 ± 5.2 254*
Phenylbutyrate Oral N/A N/A 90–120 (humans)

*Half-life in hyperammonemia patients.

Key Insights :

  • Nonlinear Kinetics: Phenylacetate exhibits dose-dependent clearance due to saturation of conjugation with glutamine, necessitating careful dosing in clinical settings .
  • Metabolic Fate : >99% of phenylacetate is excreted as phenylacetylglutamine, a pathway leveraged in treating urea cycle disorders .

Q & A

Q. What are the recommended methods for synthesizing amyl phenylacetate in laboratory settings?

this compound is typically synthesized via esterification between phenylacetic acid and amyl alcohol, catalyzed by concentrated sulfuric acid or other acid catalysts. Key steps include refluxing the reactants under controlled temperature (e.g., 110–120°C) and purifying the product using fractional distillation. For reproducibility, ensure stoichiometric ratios are optimized (e.g., 1:1.2 molar ratio of acid to alcohol) and monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Essential techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight (206.28 g/mol) and detect impurities .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR spectra verify ester functional groups (e.g., δ 4.1 ppm for CH2_2 adjacent to the ester oxygen) .
  • Boiling Point Analysis: Compare observed boiling points (266–269°C) with literature values .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 260 nm) or GC-MS with internal standards (e.g., deuterated analogs) are preferred. Calibration curves using pure standards improve accuracy, especially in biological matrices .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported LogP values for this compound?

Experimental LogP values (3.95–4.2) may vary due to measurement methods (e.g., shake-flask vs. chromatographic). Computational models (e.g., Crippen or Joback methods) can supplement empirical data. Validate results using multiple solvents and account for temperature effects on partitioning .

Q. How does the solubility profile of this compound influence its application in pharmacological studies?

With low water solubility (14.26 mg/L at 25°C) and high LogP, this compound is lipophilic, favoring membrane permeability. This property necessitates formulation strategies like emulsification or co-solvency (e.g., using DMSO or cyclodextrins) for in vitro assays .

Q. What enzymatic interactions have been observed with this compound, and how are these assays designed?

this compound serves as a substrate for esterase activity assays. A typical protocol involves:

  • Incubating the compound with serum or purified enzymes in Tris buffer (pH 8.0).
  • Monitoring hydrolysis kinetics spectrophotometrically at 260 nm.
  • Subtracting nonenzymatic hydrolysis rates from total activity .

Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC13_{13}H18_{18}O2_2
Molecular Weight206.28 g/mol
Boiling Point266–269°C
Water Solubility (25°C)14.26 mg/L
LogP3.95–4.2
CAS Registry Number5137-52-0

Methodological Notes

  • Synthesis Reproducibility: Document reaction conditions (solvent, catalyst, temperature) meticulously to align with published protocols .
  • Data Contradiction Analysis: Cross-validate experimental results with computational predictions and multiple analytical techniques .
  • Biological Assay Design: Include controls for nonenzymatic degradation and matrix effects in enzyme interaction studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Amyl phenylacetate
Reactant of Route 2
Reactant of Route 2
Amyl phenylacetate

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